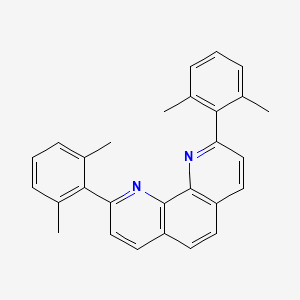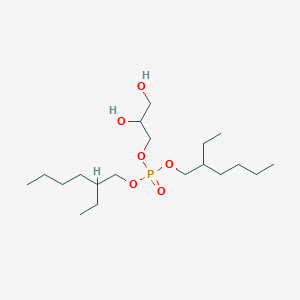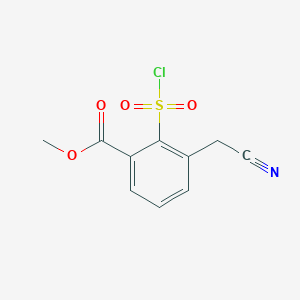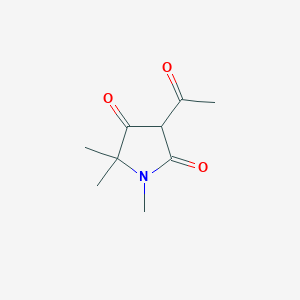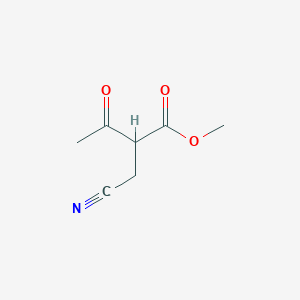![molecular formula C13H21O4- B14285436 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate CAS No. 138751-95-8](/img/structure/B14285436.png)
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is an organic compound with the molecular formula C13H21O4. It is also known by its IUPAC name, 3-(Isopropoxycarbonyl)-4-nonenoate . This compound is characterized by the presence of an ester functional group and a double bond within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate typically involves esterification reactions. One common method is the reaction between 4-nonenoic acid and isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of 4-nonenoic acid and isopropanol. The molecular targets and pathways involved in this process include the active sites of esterase enzymes, which facilitate the cleavage of the ester bond .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxycarbonyl)non-4-enoate: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Ethoxycarbonyl)non-4-enoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is unique due to its specific ester linkage and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs. The isopropoxy group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .
Propiedades
Número CAS |
138751-95-8 |
|---|---|
Fórmula molecular |
C13H21O4- |
Peso molecular |
241.30 g/mol |
Nombre IUPAC |
3-propan-2-yloxycarbonylnon-4-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-11(9-12(14)15)13(16)17-10(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,14,15)/p-1 |
Clave InChI |
IUYQKBMQLMCLBS-UHFFFAOYSA-M |
SMILES canónico |
CCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

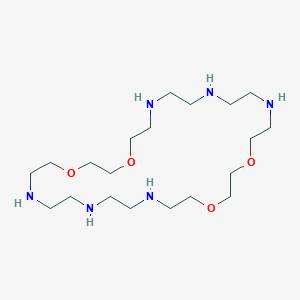
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
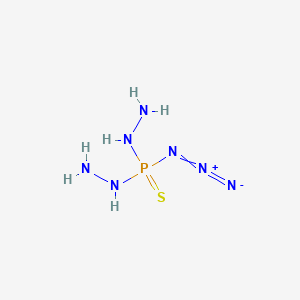
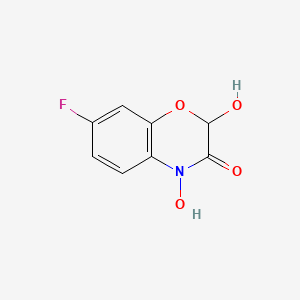
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

